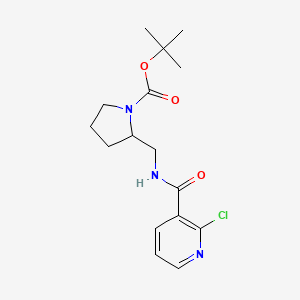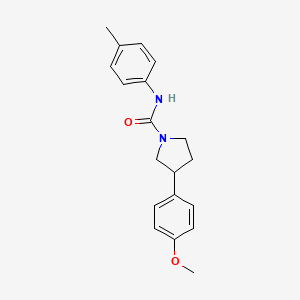
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide, also known as MIIP, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. MIIP is a member of the quinazolinone family of compounds and has been shown to have promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on derivatives similar to the queried compound has shown promising anticancer properties. For example, novel oxazole derivatives have been synthesized and screened for their antiproliferative activities against human cancer cell lines, revealing significant inhibitory activities (Xinhua Liu et al., 2009). This suggests that compounds with similar structural features could potentially exhibit anticancer effects.
Antimicrobial Activity
Compounds with structural similarities have been synthesized and characterized for their in vitro antimicrobial properties. A study highlighted the synthesis of semicarbazide derivatives that exhibited activity against various human pathogenic microorganisms, suggesting a potential application in developing new antimicrobial agents (G. Saravanan et al., 2015).
Pharmacological Activities
Further research into quinazoline derivatives has demonstrated a wide spectrum of pharmacological activities, including hypnotic, anticonvulsant, and antidepressant effects. These studies indicate that modifications in the quinazoline nucleus, such as the incorporation of specific substituents, can significantly influence the biological activity of these compounds (Yu. O. Ovsjanykova et al., 2016).
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)18(23)21-14-7-6-8-15(11-14)22-13(3)20-17-10-5-4-9-16(17)19(22)24/h4-12H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUUMFCQNZSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2605446.png)

![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2605452.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)
![N-(1-cyanocycloheptyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2605463.png)


